BIIB-057 is a potent inhibitor of the non-receptor tyrosine kinase Syk (IC50 = 1 nM). It displays at least 80-fold selectivity for Syk over other kinases. BIIB-057 blocks B cell receptor-mediated cell signaling and activation in whole blood (IC50s = 0.27 and 0.28 µM, respectively), as well as Fcɛ receptor 1-mediated basophil degranulation (IC50 = 0.15 µM). It antagonizes chemokine production, cell migration, and survival of chronic lymphocytic leukemia (CLL) cells after B cell receptor activation and synergistically enhances the action of fludarabine in killing CLL cells. BIIB-057 is orally bioavailable, as it produces dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis. It also prevents splenomegaly and inhibits non-Hodgkin lymphoma tumor growth in a xenograft model. PRT062607(P505-15; PRT-2607; BIIB-057) is a highly specific and potent inhibitor of Syk with IC50 of 1-2 nM; >80-fold selective for Syk than Fgr, Lyn, FAK, Pyk2 and Zap70. IC50 value: 1-2 nM Target:Syk kinase inhibitorin vitro: In human whole blood, P505-15 potently inhibited B cell antigen receptor-mediated B cell signaling and activation (IC50 0.27 and 0.28 μM, respectively) and Fcε receptor 1-mediated basophil degranulation (IC50 0.15 μM). P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells. PRT318 and P505-15 furthermore inhibit Syk and extracellular signal-regulated kinase phosphorylation after BCR triggering. in vivo: Similar levels of ex vivo inhibition were measured after dosing in mice (Syk signaling IC50 0.32 μM). Oral administration of P505-15 produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis. Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PRT062607 Hydrochloride is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This paper aims to provide a comprehensive review of PRT062607 Hydrochloride, including its method of synthesis, chemical structure, biological activity, potential therapeutic and toxic effects, applications in medical, environmental, and industrial research, and future perspectives and challenges.
Cariprazine hydrochloride is a novel antipsychotic drug that was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of schizophrenia and bipolar disorder. It is a dopamine D3/D2 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. Cariprazine hydrochloride has shown promising results in clinical trials, demonstrating efficacy in reducing symptoms of schizophrenia and bipolar disorder with a favorable safety profile. This paper aims to provide a comprehensive review of cariprazine hydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
(3S,4R)-Tofacitinib is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) in adults. Since then, it has been approved for other autoimmune diseases such as psoriatic arthritis and ulcerative colitis. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of (3S,4R)-Tofacitinib.
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of this compound.
(3R,4S)-Tofacitinib is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) in adults. Since then, it has been approved for other autoimmune diseases such as psoriatic arthritis and ulcerative colitis. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of (3R,4S)-Tofacitinib.
GSK-J4 hydrochloride is a small molecule inhibitor that has gained significant attention in the field of medical research due to its potential therapeutic applications. It is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression.
Poziotinib is a novel small molecule inhibitor that has gained significant attention in the field of drug development. It belongs to the class of tyrosine kinase inhibitors (TKIs) and has shown promising results in the treatment of various types of cancers. This paper aims to provide a comprehensive overview of poziotinib, including its synthesis, chemical structure, biological activity, effects on cell function, potential applications, and future perspectives and challenges.
Ruxolitinib sulfate (INCB018424) is the first potent, selective, JAK1/2 inhibitor to enter the clinic with IC50 of 3.3 nM/2.8 nM, >130-fold selectivity for JAK1/2 versus JAK3.IC50 value: 3.3 nM/2.8 nM(JAK1/JAK2)Target: JAK1/2in vitro: INCB018424 potently and selectively inhibits JAK2V617F-mediated signaling and proliferation in Ba/F3 cells and HEL cells. INCB018424 markedly increases apoptosis in a dose dependent manner in Ba/F3 cells. INCB018424 (64 nM) results in a doubling of cells with depolarized mitochondria in Ba/F3 cells. INCB018424 inhibits proliferating of erythroid progenitors from normal donors and polycythemia vera patients with IC50 of 407 nM and 223 nM, respectively. INCB018424 demonstrates remarkable potency against erythroid colony formation with IC50 of 67 nM [1].in vivo: INCB018424 (180 mg/kg, orally, twice a day) results in survive rate of greater than 90% by day 22 in a JAK2V617F-driven mouse model. INCB018424 (180 mg/kg, orally, twice a day) markedly reduces splenomegaly and circulating levels of inflammatory cytokines, and preferentially eliminated neoplastic cells, resulting in significantly prolonged survival without myelosuppressive or immunosuppressive effects in a JAK2V617F-driven mouse model [1]. The primary end point is reached in 41.9% of patients in the Ruxolitinib group as compared with 0.7% in the placebo group in the double-blind trial of myelofibrosis. Ruxolitinib results in maintaining of reduction in spleen volume and improvement of 50% or more in the total symptom score [2].